Odor Profile and Taste Threshold Differentiation of Furaneol Acetate vs. Free Furaneol
The organoleptic profile of 2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate (Furaneol acetate) is quantitatively and qualitatively distinct from its parent alcohol, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). The acetate is described by authoritative compendia as possessing a 'sweet caramel tropical fruity brown sugar toffee molasses baked bread' odor at 1.00% in propylene glycol , whereas free Furaneol is typically described as 'fruity caramel or burnt pineapple' [1]. In taste threshold studies, 75% of a panel found furaneol acetate intolerable at 0.03–0.06% in 5% aqueous sucrose [2], defining a clear upper limit for its use.
| Evidence Dimension | Sensory Profile and Threshold |
|---|---|
| Target Compound Data | Odor: sweet caramel, tropical fruity, brown sugar, toffee, molasses, baked bread (1% in PG); Taste threshold: 75% panelists found intolerable at 0.03–0.06% in 5% sucrose solution. |
| Comparator Or Baseline | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol, CAS 3658-77-3) |
| Quantified Difference | Furaneol: fruity caramel or burnt pineapple odor; Taste threshold: No direct comparative threshold data found, but sensory profiles diverge significantly. |
| Conditions | Odor evaluation in propylene glycol; taste threshold in 5% aqueous sucrose. |
Why This Matters
This differentiation allows flavorists to select Furaneol acetate when a more complex, baked caramel profile is required, with defined use-level guidance to avoid sensory fatigue.
- [1] PubChem. (2025). Furaneol. Compound Summary for CID 19309. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] ChemicalBook. (2025). 4166-20-5. Retrieved from chemicalbook.cn. View Source
